molecular formula C19H17N5O2S B278307 N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

Numéro de catalogue B278307
Poids moléculaire: 379.4 g/mol
Clé InChI: WRUWDPJOHQFPHZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide, also known as MTDT, is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of thiadiazole derivatives and has shown potential in various research applications.

Mécanisme D'action

The exact mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to enhance the activity of GABA, an inhibitory neurotransmitter, leading to its sedative and anxiolytic effects. It has also been shown to inhibit the activity of glutamate, an excitatory neurotransmitter, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its sedative and anxiolytic effects. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of voltage-gated sodium channels, which may contribute to its anticonvulsant and analgesic properties. Additionally, N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide in lab experiments is its relatively low toxicity. It has been shown to have a high therapeutic index, meaning that it is effective at low doses and has a low risk of toxicity. However, one of the limitations of using N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Orientations Futures

There are several potential future directions for research on N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide. One area of interest is its potential in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress, a key factor in the development of these disorders. Another potential direction for research is the development of more water-soluble derivatives of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide, which may improve its efficacy in certain experimental settings. Finally, further research is needed to fully understand the mechanism of action of N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide and its potential in various scientific research applications.

Méthodes De Synthèse

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide can be synthesized through a multi-step process involving the reaction of 2-methyl-5-nitrophenylamine with thiosemicarbazide, followed by cyclization with chloroacetyl chloride and subsequent reaction with phenoxyacetic acid. The final product is then purified through recrystallization.

Applications De Recherche Scientifique

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has been extensively studied for its potential in various scientific research applications. It has been shown to exhibit anticonvulsant, sedative, and anxiolytic properties, making it a potential candidate for the treatment of epilepsy, anxiety disorders, and sleep disorders. N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide has also been studied for its potential in the treatment of neuropathic pain, as it has been shown to modulate the activity of voltage-gated sodium channels.

Propriétés

Nom du produit

N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

Formule moléculaire

C19H17N5O2S

Poids moléculaire

379.4 g/mol

Nom IUPAC

N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide

InChI

InChI=1S/C19H17N5O2S/c1-12-8-9-14(18-23-24-13(2)21-22-19(24)27-18)10-16(12)20-17(25)11-26-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25)

Clé InChI

WRUWDPJOHQFPHZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4

SMILES canonique

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)COC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.